4-Propylhept-1-en-4-ol

Description

Molecular Architecture and IUPAC Nomenclature

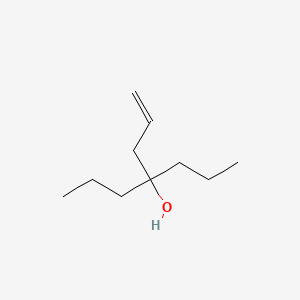

The IUPAC name 4-propylhept-1-en-4-ol systematically describes the compound’s structure. The root "hept" indicates a seven-carbon chain, while the "-en-1" suffix specifies a double bond between carbons 1 and 2. The hydroxyl group (-OH) and propyl substituent (C3H7) are both attached to carbon 4, making it a tertiary alcohol.

The molecular formula is C10H20O , with a molecular weight of 156.26 g/mol . The SMILES notation CCCC(CCC)(CC=C)O reveals the connectivity: a central quaternary carbon (C4) bonded to a hydroxyl group, a propyl chain (CCC), a butyl chain (CCCC), and a vinyl group (CC=C). The InChIKey RLUDGGHEFUDPLJ-UHFFFAOYSA-N uniquely identifies this structural isomer.

Structural Formula :

CH<sub>2</sub>=CH-CH<sub>2</sub>-C(OH)(CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>)(CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>)

This configuration results in significant branching, influencing physical properties such as boiling point (215.7°C) and density (0.839 g/cm³).

Stereochemical Analysis and Conformational Isomerism

This compound lacks chiral centers due to the symmetrical substitution at C4. However, conformational isomerism arises from rotation around the C3-C4 and C4-C5 single bonds. The bulky propyl and butyl groups create steric hindrance, favoring staggered conformations to minimize van der Waals repulsions.

The terminal double bond (C1=C2) adopts a planar sp² hybridization, restricting rotation and preventing geometric isomerism. Computational models suggest that the hydroxyl group participates in intramolecular hydrogen bonding with the π-electrons of the double bond, stabilizing specific conformers. Compared to simpler alcohols like 1-hepten-4-ol (C7H14O), the propyl substituent in this compound increases torsional strain, reducing conformational flexibility.

Comparative Structural Analysis with Homologous Alcohols

The structural features of this compound can be contextualized by comparing it to homologous alcohols:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| This compound | C10H20O | 156.26 | 215.7 | 0.839 |

| 4-Methylhept-1-en-4-ol | C8H16O | 128.21 | 159.5 | 0.836 |

| 5-Ethylhept-1-en-4-ol | C9H18O | 142.24 | N/A | N/A |

| 4-Propylheptan-1-ol | C10H22O | 158.28 | N/A | N/A |

Key Observations :

- Branching Effects : The propyl group in this compound increases molecular weight and boiling point compared to 4-methylhept-1-en-4-ol, reflecting stronger van der Waals interactions.

- Unsaturation Impact : The terminal double bond reduces symmetry and increases rigidity relative to saturated analogs like 4-propylheptan-1-ol (C10H22O).

- Steric Environment : Bulkier substituents at C4 (e.g., propyl vs. ethyl) amplify steric hindrance, altering conformational preferences and reactivity.

Properties

IUPAC Name |

4-propylhept-1-en-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-7-10(11,8-5-2)9-6-3/h4,11H,1,5-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUDGGHEFUDPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211167 | |

| Record name | 4-Propylhept-1-en-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62108-07-0 | |

| Record name | 4-Propyl-1-hepten-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62108-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propylhept-1-en-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propylhept-1-en-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propylhept-1-en-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Grignard Reaction-Based Synthesis from Haloalkenes

A prominent and industrially relevant approach involves the preparation of 1-halo-4-propylhept-3-ene intermediates, which are then converted into 4-propylhept-1-en-4-ol derivatives through organometallic reactions.

- Starting Material Preparation :

1-Halo-4-propylhept-3-ene (preferably 1-chloro derivative) is synthesized by halogenation of 4-cyclopropylheptan-4-ol using halogenhydric acids (HX, where X = Cl, Br, I). The halogenation is conducted in ethereal solvents like tetrahydrofuran (THF) at temperatures ranging from 0°C to reflux, with 1 to 2 equivalents of HX to optimize yield and purity. - Grignard Reagent Formation :

The 1-halo-4-propylhept-3-ene is converted into its Grignard reagent by reaction with magnesium metal in anhydrous ether. This reactive intermediate is then reacted with oxazolidin[2,3-c]morpholine to form 2-(3-(4-propylhept-3-en-1-yl)morpholino)ethan-1-ol. - Hydrogenation Step :

The unsaturated intermediate undergoes catalytic hydrogenation under mild conditions to yield delmopinol, a compound closely related to this compound. This step ensures saturation of the double bond and retention of the hydroxyl group with high yield and purity.

This route benefits from fewer steps compared to older methods and avoids the use of restricted substances such as γ-butyrolactone, improving cost-effectiveness and scalability for industrial production.

Multistep Synthesis from Cyclopropanecarbonyl Derivatives

- Preparation of 4-Cyclopropylheptan-4-ol :

Cyclopropanecarbonyl derivatives (e.g., methyl cyclopropanecarboxylate) react with propylmagnesium halides to afford 4-cyclopropylheptan-4-ol intermediates. - Conversion to Haloalkene :

Treatment of these alcohols with halogenhydric acids leads to the formation of 1-halo-4-propylhept-3-ene. This step is crucial for introducing the halogen functionality necessary for subsequent organometallic transformations. - Advantages :

This method allows control over the halogen type and avoids excess acid use, minimizing side reactions and waste. The reaction conditions are mild, and the process yields highly pure intermediates suitable for further synthesis steps.

Alternative Routes and Yield Considerations

- Older literature reports the synthesis of 4-propylheptan-1-ol (a related compound) via four-step sequences from γ-butyrolactone with an overall yield of about 58%, but this route is less favored due to regulatory restrictions on starting materials.

- Another method involves the conversion of 4-propylhept-3-ene to 4-propylheptan-1-ol with low molar yields (~15%), indicating inefficiency for large-scale synthesis.

- Biochemical routes starting from 2-propyl-1-pentanol have been reported with an overall yield of 34%, but these are less practical industrially due to complexity and cost.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Number of Steps | Overall Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Grignard reaction via 1-halo-4-propylhept-3-ene | 4-cyclopropylheptan-4-ol | Halogenhydric acid, Mg, oxazolidin[2,3-c]morpholine, H2 (catalytic) | 3-4 | High (not explicitly stated, improved over previous) | Fewer steps, high purity, industrial scalability | Requires careful handling of Grignard reagents |

| Multistep synthesis from γ-butyrolactone | γ-Butyrolactone | Multistep organic synthesis | 4 | ~58 | Moderate yield | Use of controlled substance, complex steps |

| Direct conversion from 4-propylhept-3-ene | 4-propylhept-3-ene | Various reagents | Multiple | ~15 | Simple starting material | Low yield, inefficient |

| Biochemical synthesis from 2-propyl-1-pentanol | 2-propyl-1-pentanol | Enzymatic or chemoenzymatic steps | 3 | 34 | Potentially greener method | Lower yield, complex bioprocessing |

Research Findings and Optimization Notes

- The use of 1-chloro-4-propylhept-3-ene as a starting material for Grignard reagent formation is preferred over the bromo derivative due to better yields and milder reaction conditions.

- Limiting the equivalents of halogenhydric acid to 1.5 during halogenation minimizes side reactions and waste, improving the purity of the haloalkene intermediate.

- The hydrogenation step to convert the unsaturated morpholino ethanol intermediate to the final product can be performed under mild catalytic conditions, preserving functional groups and maximizing yield.

- The route avoids problematic starting materials and reduces the number of synthetic steps compared to previously reported methods, enhancing industrial applicability.

Chemical Reactions Analysis

Types of Reactions: 4-Propylhept-1-en-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The double bond can be reduced to form the corresponding alkane using hydrogen gas (H2) and a palladium catalyst.

Substitution: The hydroxyl group can be substituted with halogens using reagents like PBr3 (Phosphorus tribromide) or SOCl2 (Thionyl chloride).

Common Reagents and Conditions:

Oxidation: PCC, KMnO4

Reduction: H2, Pd/C

Substitution: PBr3, SOCl2

Major Products Formed:

Oxidation: 4-Propylheptan-4-one

Reduction: 4-Propylheptane

Substitution: 4-Propylhept-1-en-4-yl bromide

Scientific Research Applications

4-Propylhept-1-en-4-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving alcohols.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is utilized in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 4-Propylhept-1-en-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The double bond allows for potential reactions with electrophiles, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

4-Propyl-1-heptanol (CAS 2768-17-4) Structure: Saturated primary alcohol with a propyl branch at C4. Properties: Lower reactivity compared to enols due to the absence of a double bond. Higher hydrophobicity than linear alcohols like 1-heptanol. Applications: Used in specialty solvents and intermediates for surfactants .

1-Heptanol (Linear Primary Alcohol) Structure: Unbranched C7 alcohol with a hydroxyl at C1. Contrast: Lacks the propyl branch, leading to lower boiling point (175°C vs. ~200°C estimated for branched analogs) and higher solubility in polar solvents .

(4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol () Structure: Cyclic tertiary alcohol with a double bond and isopropenyl group.

Physicochemical and Commercial Data

Reactivity and Functional Group Analysis

- Double Bond Effects : If 4-Propylhept-1-en-4-ol is confirmed, its C1–C2 double bond would enable electrophilic additions (e.g., hydrohalogenation) and oxidation to ketones or epoxides, unlike saturated analogs.

- Steric Hindrance: The propyl branch at C4 in 4-Propyl-1-heptanol reduces nucleophilic attack efficiency at the hydroxyl group compared to linear alcohols.

Biological Activity

4-Propylhept-1-en-4-ol (CAS Number: 62108-07-0) is an organic compound characterized by its molecular formula and a molecular weight of approximately 156.268 g/mol. It features a long carbon chain with a propyl group attached to a heptene backbone at the first position, alongside a hydroxyl group (-OH) at the fourth position. This unique structure classifies it as both an alcohol and an alkene, influencing its chemical properties and potential biological activities .

The biological activity of this compound can be attributed to its ability to interact with cell membranes, potentially disrupting their integrity or altering their function. This disruption can lead to increased permeability, allowing for the entry of therapeutic agents or the exit of toxic substances from cells. The compound's reactivity may also facilitate its role in synthetic organic chemistry, where it can serve as a precursor for more complex molecules.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that compounds structurally related to this compound demonstrate significant antimicrobial effects against various pathogens. For instance, studies have shown that similar alkenols can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans.

- Neuroprotective Effects : Although not directly studied for this compound, related compounds have been observed to exhibit neuroprotective properties in vitro and in vivo. This suggests potential applications in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

- Morphogenetic Effects in Hydra : In developmental biology studies involving Hydra, compounds similar to this compound were found to play crucial roles in morphogenetic processes, influencing tentacle formation and overall growth patterns. This indicates the compound's potential as a morphogen in other biological systems.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-propylhept-1-en-4-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves allylic alcohol functionalization or hydroalkylation strategies. For example, a Grignard reagent addition to a ketone intermediate (e.g., hept-1-en-4-one) under inert atmospheres (N₂/Ar) can yield the target compound. Key variables include:

- Catalyst selection : Transition metals like palladium or nickel may enhance regioselectivity .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions such as over-alkylation.

- Solvent polarity : Polar aprotic solvents (e.g., THF) improve reagent solubility .

- Yield optimization : Monitor progress via thin-layer chromatography (TLC) and adjust stoichiometry iteratively.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify alkene protons (δ 5.2–5.8 ppm) and the hydroxyl group (broad peak at δ 1.5–2.5 ppm). Compare with computed chemical shifts using tools like ACD/Labs or ChemDraw .

- IR spectroscopy : Confirm the presence of -OH (3200–3600 cm⁻¹) and C=C (1640–1680 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns against theoretical simulations.

- Purity assessment : Use HPLC with a C18 column and UV detection (λ = 210–254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from stereochemical variations or solvent effects. To address this:

- Comparative analysis : Replicate spectra under identical conditions (solvent, concentration, temperature) and cross-reference with published data for analogous structures .

- Computational validation : Use density functional theory (DFT) to model NMR/IR spectra and compare with experimental results (e.g., Gaussian or ORCA software).

- Error-checking : Quantify signal-to-noise ratios and instrument calibration errors. For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or NWChem can simulate transition states for reactions (e.g., epoxidation or hydrogenation) .

- Molecular dynamics (MD) : Simulate solvent effects and catalyst-substrate interactions (e.g., VMD or GROMACS).

- Machine learning : Train models on existing kinetic data for similar alkenols to predict regioselectivity .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Detailed documentation : Follow Beilstein Journal guidelines, including exact molar ratios, stirring rates, and purification steps (e.g., column chromatography gradients) .

- Subsampling protocols : Use standardized methods for aliquot collection and homogenization to minimize batch variability .

- Open-data practices : Share raw spectral files and chromatograms in supplementary materials for peer validation .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing biological activity data of this compound analogs?

- Methodological Answer :

- Dose-response curves : Fit data to Hill equations (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- Multivariate analysis : Use PCA or PLS-DA to identify structural features correlated with activity (e.g., substituent effects on antimicrobial potency) .

- Error propagation : Report confidence intervals for IC₅₀ values using bootstrap resampling .

Q. How to design experiments investigating the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Accelerated degradation studies : Expose samples to extreme conditions (e.g., 40–80°C, pH 1–13) and monitor degradation via HPLC.

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life at standard conditions .

- Structural elucidation of degradants : Employ LC-MS/MS to identify breakdown products and propose degradation pathways .

Literature and Collaboration

Q. What strategies mitigate gaps in published literature on this compound’s applications?

- Methodological Answer :

- Scoping reviews : Systematically map existing studies using databases like SciFinder or Reaxys, focusing on keywords like “allylic alcohol derivatives” or “unsaturated terpenoids” .

- Interdisciplinary collaboration : Engage computational chemists for predictive modeling or biologists for phenotypic screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.